molecular formula C23H26N4O3S2 B2850001 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione CAS No. 2320683-45-0

3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2850001
CAS No.: 2320683-45-0
M. Wt: 470.61
InChI Key: UKOLIYMDSLHSKJ-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a structurally complex molecule featuring:

  • A 1,3-benzothiazole moiety linked to a piperidine ring.
  • A cyclopenta[c]pyrazole scaffold connected via a carbonyl group.
  • A thiolane-1,1-dione (sulfone) functional group.

The synthesis of such compounds likely involves multi-step protocols, including cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry for pyrazole-triazole hybrids) and carbonyl coupling strategies, as observed in analogous syntheses .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c28-23(21-17-4-3-6-18(17)25-27(21)16-10-13-32(29,30)14-16)26-11-8-15(9-12-26)22-24-19-5-1-2-7-20(19)31-22/h1-2,5,7,15-16H,3-4,6,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOLIYMDSLHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the individual components. The benzo[d]thiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions, while the tetrahydrothiophene dioxide group can be obtained through oxidation reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene dioxide group can be further oxidized to form sulfone derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrothiophene dioxide group can yield sulfone derivatives, while reduction of the benzo[d]thiazole moiety can produce dihydrobenzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound’s uniqueness lies in its hybrid structure, combining benzothiazole, piperidine, cyclopentapyrazole, and thiolane-dione moieties. Below is a comparison with structurally related compounds from the literature:

Table 1: Comparative Analysis of Structural Features
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Synthesis Yield (%)
Target Compound (Not explicitly provided) Benzothiazole, Piperidine, Cyclopentapyrazole, Thiolane-dione ~500–600 (estimated) N/A
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile C₁₅H₁₄N₆ Triazole, Pyrazole, Isopropyl, Phenyl 278.13 90
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile C₁₂H₈N₆ Triazole, Pyrazole, Phenyl 236.08 66
5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolidine-2,4-dione C₁₃H₁₁N₃O₂S Thiazolidinedione, Pyrazole, Benzyl 273.32 N/A

Key Observations:

  • Bulkiness vs.
  • Electronic Effects: The thiolane-1,1-dione group differs electronically from thiazolidinedione (in ), which may alter redox properties or metabolic stability.
  • Synthetic Complexity: High yields (e.g., 90% in ) for triazole-pyrazoles suggest efficient click chemistry, whereas the target’s synthesis likely requires more intricate steps due to multiple fused rings.

Pharmacological Implications

  • Benzothiazole vs. Triazole Moieties: Benzothiazoles are associated with kinase inhibition and DNA intercalation , while triazoles often enhance pharmacokinetic profiles via hydrogen bonding . The target’s benzothiazole-piperidine unit may confer unique target affinity.
  • Thiolane-dione vs. Thiazolidinedione: Thiazolidinediones are PPARγ agonists used in diabetes therapy , whereas the thiolane-dione’s sulfone group could influence oxidative stability or enzyme inhibition.

Physicochemical Properties

  • Solubility: The triazole-pyrazole hybrids exhibit moderate solubility in polar solvents (e.g., THF/water mixtures), while the target’s hydrophobicity (due to benzothiazole and cyclopentapyrazole) may limit aqueous solubility.
  • Thermal Stability: Melting points for triazole-pyrazoles range from 134–198°C , suggesting solid-state stability. The target’s fused rings may further increase melting points.

Research Findings and Methodological Considerations

Computational Comparisons

  • Molecular Descriptors: Van der Waals interactions and electronic parameters (e.g., dipole moments) for the target’s benzothiazole and piperidine groups may differ significantly from triazole-based analogs, affecting QSAR predictions .

Biological Activity

The compound 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule exhibiting a variety of biological activities. This compound integrates multiple functional groups that contribute to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3SC_{22}H_{18}N_{2}O_{3}S with a molecular weight of approximately 390.5 g/mol. The IUPAC name reflects its intricate structure, which includes benzothiazole and piperidine moieties. The compound's unique configuration allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC22H18N2O3S
Molecular Weight390.5 g/mol
IUPAC Name3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]chromen-2-one
InChI KeyGKYNQKROZBSIHY-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
  • Anti-tubercular Properties : Studies have indicated that derivatives of this compound may exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values ranging from 1.35 to 2.18 μM .
  • Anticancer Mechanisms : Research suggests that the compound may interfere with cell division pathways, promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and derivatives:

  • Antimicrobial Evaluation :
    • A study on related benzothiazole derivatives reported promising antimicrobial properties against various bacterial strains.
    • Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.
  • Anti-tubercular Activity :
    • A series of substituted compounds derived from similar scaffolds were tested for their efficacy against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated that the most active derivatives were non-toxic at effective concentrations, highlighting their potential for therapeutic use without significant side effects .

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:

Compound TypeKnown ActivitiesExample Compounds
Benzothiazole DerivativesAntimicrobial, anticancerBenzothiazole-based drugs
Piperidine DerivativesAnalgesic, antidepressantVarious piperidine drugs
Chromenone DerivativesAntioxidant, anti-inflammatoryChromenone analogs

The combination of these functionalities in the target compound allows for a broader spectrum of biological activities than each class alone.

Q & A

Q. What are the common synthetic routes for synthesizing 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione?

  • Methodology : A widely used approach involves coupling thiolane derivatives (e.g., 1lambda6-thiolane-1,1-dione) with pyrazole precursors (e.g., cyclopenta[c]pyrazole) under anhydrous conditions. For example, thiolane intermediates are reacted with pyrazole-carboxylic acids in the presence of coupling agents like EDCI/HOBt in tetrahydrofuran (THF) at 0–25°C for 12–24 hours . Piperidine-benzothiazole moieties are introduced via nucleophilic acyl substitution, often requiring inert atmospheres (N₂/Ar) to prevent side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Multi-spectral analysis is critical:
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.8–8.2 ppm) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1150 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 542.15; observed 542.14) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the fused pyrazole-thiolane architecture .

Q. What purification techniques are optimal for isolating this compound?

  • Methodology :
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline solids with minimal impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodology :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance benzothiazole-piperidine coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (−20°C) to suppress side reactions .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction times (e.g., from 24 hours to 2 hours) and enhancing enantiomeric excess (ee >90%) .

Q. What strategies are used to evaluate its biological activity in medicinal chemistry?

  • Methodology :
  • In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to targets like benzothiazole-recognizing enzymes (e.g., leucine aminopeptidase) .

Q. How do researchers resolve contradictions in spectral or bioactivity data across studies?

  • Methodology :
  • Reproducibility Checks : Repeating synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm spectral assignments .
  • Comparative Analysis : Cross-referencing NMR shifts with structurally similar compounds (e.g., thiazolidinone derivatives) to validate peak assignments .
  • Bioassay Validation : Independent validation of IC₅₀ values using orthogonal assays (e.g., ATP-lite vs. resazurin assays) .

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